MFCD01650765
Description
Based on analogous compounds in the evidence, it likely belongs to a class of fluorinated or heterocyclic organic molecules. For instance, compounds with MDL numbers such as MFCD00039227 (CAS 1533-03-5) and MFCD02258901 (CAS 56469-02-4) share structural motifs like trifluoromethyl groups or nitrogen-oxygen heterocycles, which are common in pharmaceuticals, agrochemicals, or materials science applications .
Hypothetically, MFCD01650765 may exhibit properties such as moderate solubility (e.g., 0.687 mg/mL, similar to CAS 1761-61-1 ), a molecular weight between 160–220 g/mol, and functional groups that influence bioavailability (e.g., Log S values ranging from -2.63 to -1.98) . Its synthesis might involve transition-metal catalysis or green chemistry methodologies, as described for structurally related compounds in the evidence .
Properties
IUPAC Name |
4-[[bis(2-methylpropyl)amino]methyl]-2-ethyl-3-hydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-6-17-11-20-18-9-7-8-10-19(18)24(27)28-23(20)21(22(17)26)14-25(12-15(2)3)13-16(4)5/h7-11,15-16,26H,6,12-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMXEGKHTPGWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC(C)C)CC(C)C)OC(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD01650765 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent].
Step 3: Final purification and isolation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves:
Large-scale reactors: to handle the volume of reagents.
Automated systems: for precise control of reaction conditions.
Advanced purification techniques: to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD01650765 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reduced by [reducing agents] to yield [reduced product].
Substitution: Participates in substitution reactions with [specific reagents] to produce [substituted product].
Common Reagents and Conditions
Oxidation: Typically involves [oxidizing agent] under [specific conditions].
Reduction: Uses [reducing agent] in [solvent] at [temperature].
Substitution: Requires [substituting reagent] in the presence of [catalyst] at [temperature].
Major Products
Scientific Research Applications
MFCD01650765 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in biochemical assays and studies involving [specific biological processes].
Medicine: Investigated for its potential therapeutic effects in [specific medical conditions].
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
The mechanism of action of MFCD01650765 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to [specific receptors]: and modulating their activity.
Inhibiting or activating [specific enzymes]: , leading to changes in [biological processes].
Interacting with [cellular components]: to alter [cellular functions].
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key similarities and differences between MFCD01650765 and two structurally analogous compounds:
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Comparisons:
Structural Features: CAS 1533-03-5 shares a trifluoromethyl-ketone backbone with this compound, which enhances metabolic stability and lipophilicity in drug design . In contrast, CAS 56469-02-4 contains a hydroxy-isoquinolinone core, favoring hydrogen-bond interactions in materials science applications . The trifluoromethyl group in this compound and CAS 1533-03-5 reduces electron density, making them less reactive toward electrophilic substitution compared to CAS 56469-02-4 .
Physicochemical Properties :
- The higher molecular weight of CAS 1533-03-5 (202.17 g/mol) compared to CAS 56469-02-4 (163.17 g/mol) correlates with its lower aqueous solubility, a trend consistent with fluorinated compounds .
- Both compounds exhibit moderate bioavailability (score 0.55), suggesting similar pharmacokinetic challenges, such as P-glycoprotein efflux or CYP450 metabolism .
Synthetic Accessibility: CAS 1533-03-5 is synthesized via methanol-mediated condensation, requiring simple purification steps (e.g., silica column chromatography) . This compound might adopt a similar pathway. CAS 56469-02-4 employs DMF and potassium carbonate for alkylation, reflecting a preference for polar aprotic solvents in heterocyclic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
